3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-9-7-13(23)16(18(25)21-9)15(11-3-5-12(20)6-4-11)17-14(24)8-10(2)22-19(17)26/h3-8,15H,1-2H3,(H2,21,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDSNPPOIFGWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(NC3=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis-Pyridinone Derivatives with Varied Linkers
The following table compares key structural and synthetic features of bis-pyridinone derivatives:
Notes:
- Aromatic vs. Aliphatic Linkers : Aromatic linkers (e.g., phenyl or 4-chlorophenyl) generally confer higher thermal stability (melting points >300°C) and enhanced phytotoxic activity compared to aliphatic analogs . The 4-chlorophenyl group likely increases lipophilicity, improving membrane penetration in target organisms.
- Synthetic Efficiency : Aliphatic-linked derivatives (4b, 4c) exhibit lower yields (35–56%) than aromatic analogs (4e) , possibly due to steric challenges in aldehyde-pyrone condensations .
Comparison with Coumarin-Based Analogues
Coumarin derivatives with similar bis-aryl structures show distinct physicochemical and biological profiles:
Key Differences :
- Bioactivity: Bis-pyridinones are more associated with phytotoxicity, while coumarin derivatives often exhibit anticoagulant or antifungal properties due to their lactone rings and π-π stacking capabilities .
Biological Activity
3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one), a compound belonging to the class of bis-4-hydroxyquinolin-2(1H)-ones, has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) features two 4-hydroxy-6-methylpyridin-2(1H)-one moieties connected by a methylene bridge substituted with a 4-chlorophenyl group. This unique arrangement enhances its biological activity by allowing better spatial orientation for interactions with biological targets.
Structural Formula
The structural formula can be represented as follows:
Key Features
- Molecular Weight : 356.78 g/mol
- Solubility : Moderately soluble in organic solvents; limited solubility in water.
Antimicrobial Activity
Research indicates that derivatives of 4-hydroxyquinolin-2(1H)-one exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups is crucial for this activity as they enhance the compound's ability to interact with bacterial cell walls.
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For instance, compounds structurally similar to 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The chlorophenyl substitution is believed to contribute to increased cytotoxicity against cancer cells.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with various diseases. Notably, it has shown promise as a selective inhibitor of Janus kinase (JAK) pathways, which are critical in inflammatory responses and hematopoiesis.
Synthesis Methods
The synthesis of 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) can be achieved through several methods, primarily involving condensation reactions between appropriate precursors under controlled conditions.
Common Synthesis Route
- Reagents :
- 4-chlorobenzaldehyde
- 4-hydroxy-6-methylpyridin-2(1H)-one
- Base catalyst (e.g., NaOH)
- Procedure :
- Mix the reagents in an organic solvent (e.g., ethanol).
- Heat the mixture under reflux for several hours.
- Isolate the product through filtration and purification techniques such as recrystallization.
Reaction Scheme
A simplified reaction scheme is illustrated below:
Where represents the aldehyde and represents the pyridinone derivative.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. The following table summarizes key structural modifications and their effects on biological activity:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group Presence | Increases antimicrobial potency |
| Chlorine Substitution | Enhances cytotoxicity in cancer cells |
| Methylene Bridge Length | Affects spatial orientation for binding |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives of bis-4-hydroxyquinolin-2(1H)-ones against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a chlorophenyl group exhibited significantly lower minimum inhibitory concentrations (MICs) compared to their non-substituted counterparts.
Investigation into Anticancer Effects
Another study focused on evaluating the anticancer effects of 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) on human breast cancer cell lines. The compound demonstrated potent antiproliferative effects, leading to increased apoptosis rates in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
